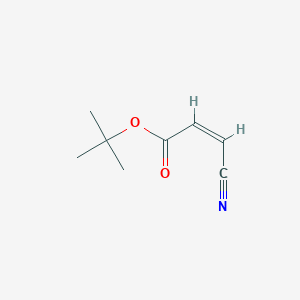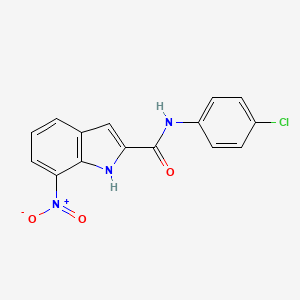
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group at the 7th position of the indole ring, and a carboxamide group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide typically involves the following steps:
Nitration: The indole ring is nitrated at the 7th position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Chlorination: The phenyl ring is chlorinated at the 4th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group is introduced at the 2nd position of the indole ring through a reaction with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Reduction: Formation of N-(4-aminophenyl)-7-nitro-1H-indole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various microbial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also explored for its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. It is also utilized in the synthesis of specialty chemicals for various applications.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the nitro group, resulting in different biological activities.
N-(4-chlorophenyl)-7-nitro-1H-indole-3-carboxamide: The carboxamide group is at the 3rd position, leading to variations in its chemical and biological properties.
N-(4-bromophenyl)-7-nitro-1H-indole-2-carboxamide: The chlorine atom is replaced with a bromine atom, affecting its reactivity and interactions.
Uniqueness: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carboxamide groups enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10ClN3O3 |
|---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-4-6-11(7-5-10)17-15(20)12-8-9-2-1-3-13(19(21)22)14(9)18-12/h1-8,18H,(H,17,20) |
InChI-Schlüssel |
HAAKGZGPTZACGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


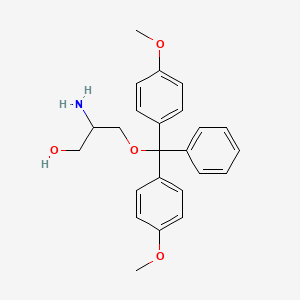
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
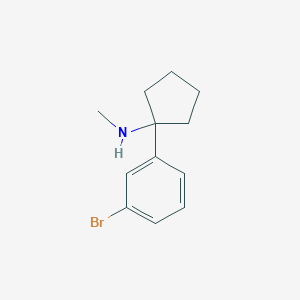
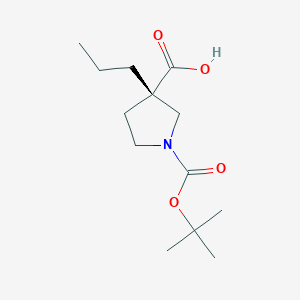
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

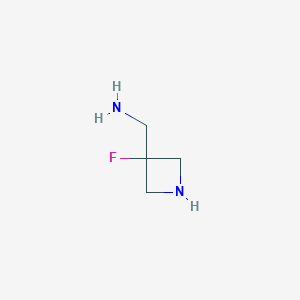
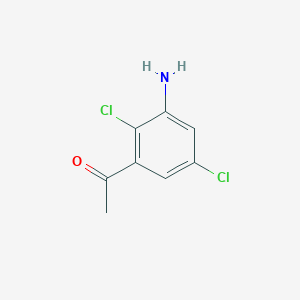
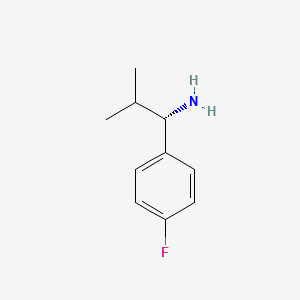
![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)

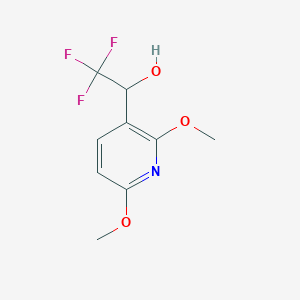
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
